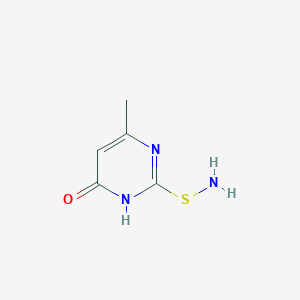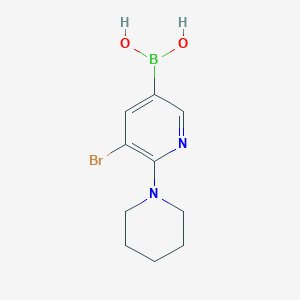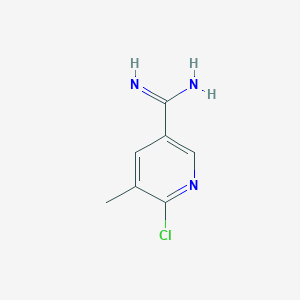
6-Chloro-5-methylnicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of nicotinamide, where the chlorine atom is substituted at the 6th position and a methyl group at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylnicotinimidamide typically involves the chlorination of 5-methylnicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5-methylnicotinamide is treated with thionyl chloride to introduce the chlorine atom at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylnicotinimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group at the 5th position can be oxidized to form a carboxyl group.
Reduction: The imidamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 6-azido-5-methylnicotinimidamide or 6-thiocyanato-5-methylnicotinimidamide.
Oxidation: The major product is 6-chloro-5-carboxynicotinimidamide.
Reduction: The major product is 6-chloro-5-methylnicotinamidine.
Scientific Research Applications
6-Chloro-5-methylnicotinimidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylnicotinimidamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with nicotinic acetylcholine receptors, modulating their activity. The chlorine and methyl groups enhance its binding affinity and specificity towards these receptors. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinamide: Similar structure but lacks the methyl group at the 5th position.
5-Methylnicotinamide: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-3-methylnicotinimidamide: Similar structure but with the methyl group at the 3rd position instead of the 5th.
Uniqueness
6-Chloro-5-methylnicotinimidamide is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 5th position. This specific substitution pattern enhances its chemical reactivity and binding affinity towards biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
6-chloro-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8ClN3/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3H,1H3,(H3,9,10) |
InChI Key |
ATLIXVYSYSPGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)
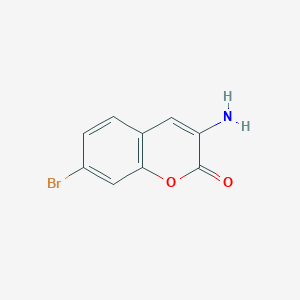
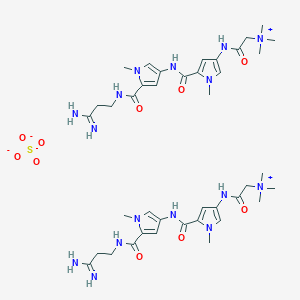
![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
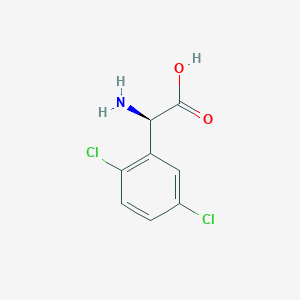
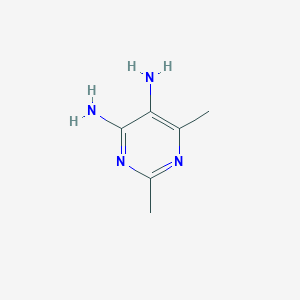
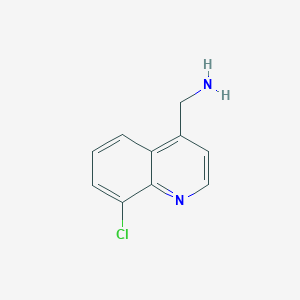
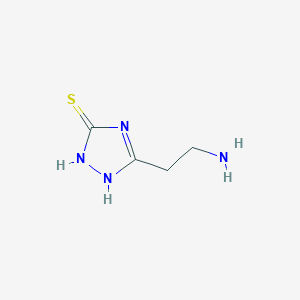
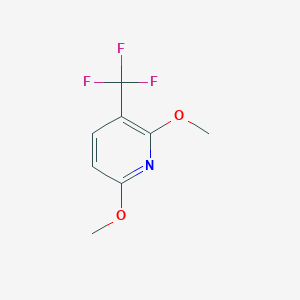
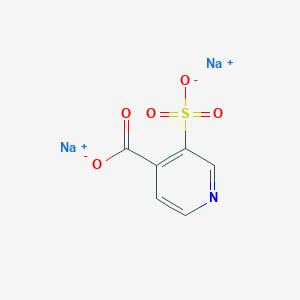
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
